
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H20BNO3S . It is used as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a boronic ester group, and a cyclopropylcarbamoyl group . The boronic ester group is attached to the 2-position of the thiophene ring, and the cyclopropylcarbamoyl group is attached to the 3-position .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . In these reactions, the boronic ester group acts as a nucleophile, transferring an organic group from boron to palladium .Aplicaciones Científicas De Investigación
Polymer Synthesis
Thiophenebisboronic derivatives, including esters, have been utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. These polymers have moderate molecular weights with specific end groups and contain macrocycles depending on the catalyst used, such as Pd(OAc)2 or Pd(PPh3)4 (Jayakannan, Dongen, & Janssen, 2001).
Catalysis
An active catalyst system based on Pd (0) and a phosphine-based bulky ligand has shown efficiency in synthesizing thiophene-containing linear and hyperbranched conjugated polymers using thiophene boronic acid pinacol ester as a monomer. This catalyst system enables excellent yields with lower catalyst loading and shorter reaction times compared to conventional Pd catalysts (Liu et al., 2021).
Molecular Synthesis
The Suzuki-Miyaura coupling polymerization technique has been employed to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This process leverages the intramolecular transfer of Pd catalysts on dibromoarene and arylenediboronic acid (ester) monomers, facilitating the formation of polymers contrary to Flory's principle (Nojima et al., 2016).
Analytical Challenges and Solutions
Pinacolboronate esters present unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, complicating their purity analysis. Strategies involving non-aqueous and aprotic diluents, along with highly basic mobile phases (pH 12.4) with an ion pairing reagent, have been developed to stabilize these esters for reversed-phase separation (Zhong et al., 2012).
Mecanismo De Acción
In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-10(7-8-20-11)12(17)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRUJNNUCFDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
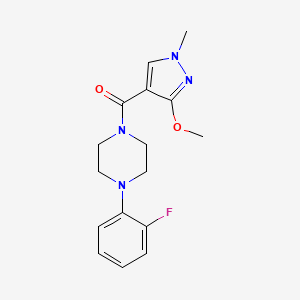
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
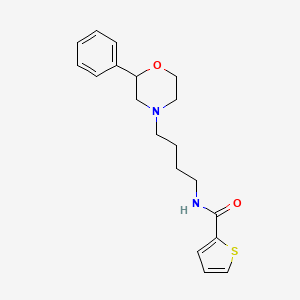
![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)
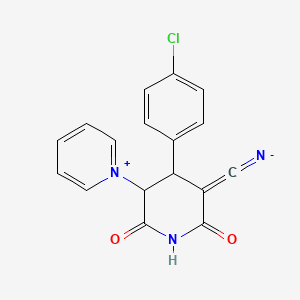
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)
![N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819215.png)
![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)
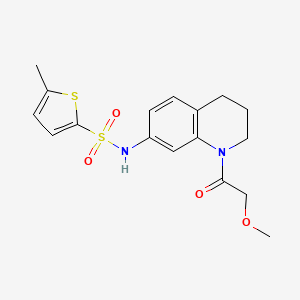
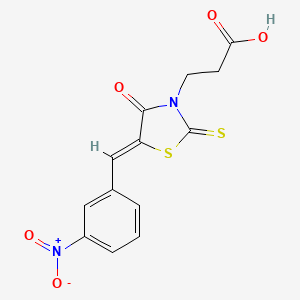
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)
